
Puromycin-d3 (dihydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Puromycin-d3 (dihydrochloride) is a deuterated form of puromycin, an aminonucleoside antibiotic produced by the bacterium Streptomyces alboniger. This compound is widely used in molecular biology and biochemistry research due to its ability to inhibit protein synthesis by causing premature chain termination during translation. Puromycin-d3 (dihydrochloride) is particularly useful in studies involving mass spectrometry due to the presence of deuterium atoms, which help in distinguishing it from non-deuterated compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of puromycin-d3 (dihydrochloride) involves the incorporation of deuterium atoms into the puromycin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. The key steps typically involve:
Nucleophilic substitution: Introduction of deuterium atoms at specific positions in the molecule.
Hydrogenation: Replacement of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of puromycin-d3 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Culturing Streptomyces alboniger to produce puromycin.
Chemical modification: Introducing deuterium atoms through chemical reactions.
Purification and crystallization: Ensuring high purity and yield of the final product.
化学反応の分析
Types of Reactions
Puromycin-d3 (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Deuterated solvents such as deuterium oxide (D2O) for maintaining deuteration.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated amines.
科学的研究の応用
Puromycin-d3 (dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in cell culture studies to select for cells expressing puromycin resistance genes.
Medicine: Investigated for its potential therapeutic applications in targeting protein synthesis in cancer cells.
Industry: Utilized in the production of stable isotope-labeled compounds for research and development.
作用機序
Puromycin-d3 (dihydrochloride) exerts its effects by mimicking the 3’-end of aminoacyl-tRNA, which allows it to bind to the ribosome’s A-site during translation. This binding results in the premature release of nascent polypeptide chains, effectively terminating protein synthesis. The molecular targets include ribosomal proteins and the peptidyl transferase center of the ribosome.
類似化合物との比較
Similar Compounds
Puromycin: The non-deuterated form of puromycin, widely used in similar applications.
Cycloheximide: Another protein synthesis inhibitor that acts on eukaryotic ribosomes.
Chloramphenicol: Inhibits protein synthesis by binding to the 50S ribosomal subunit in prokaryotes.
Uniqueness
Puromycin-d3 (dihydrochloride) is unique due to the presence of deuterium atoms, which make it particularly useful in mass spectrometry studies. The deuterium labeling allows for precise tracking and differentiation from non-deuterated compounds, providing valuable insights into metabolic and biochemical processes.
特性
分子式 |
C22H31Cl2N7O5 |
|---|---|
分子量 |
547.4 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-[4-(trideuteriomethoxy)phenyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C22H29N7O5.2ClH/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12;;/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32);2*1H/t14-,15+,16+,18+,22+;;/m0../s1/i3D3;; |
InChIキー |
MKSVFGKWZLUTTO-WRRRLKTQSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=CN=C4N(C)C)CO)N.Cl.Cl |
正規SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)N)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



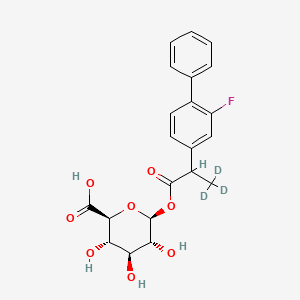

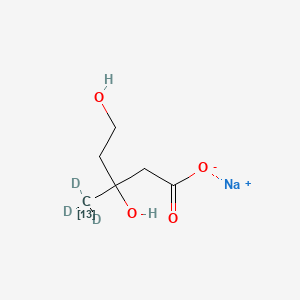
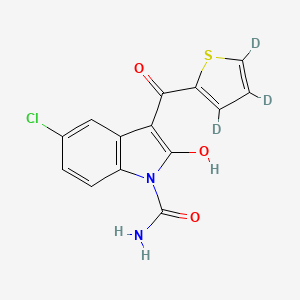
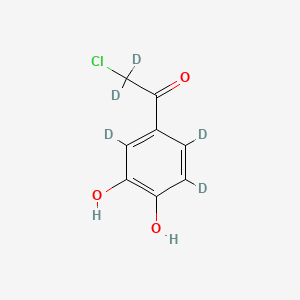
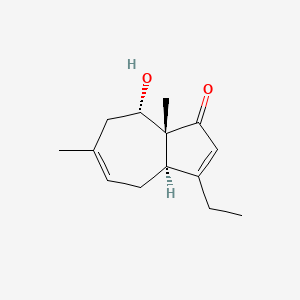


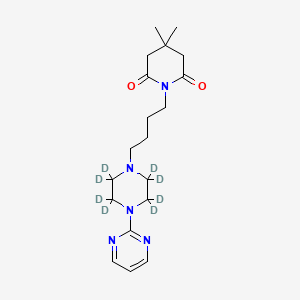
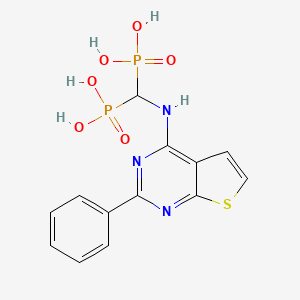
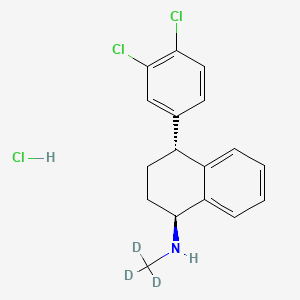
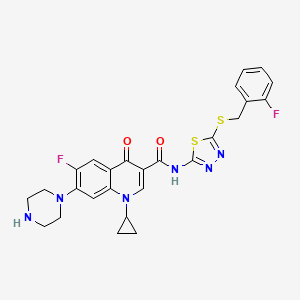
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
